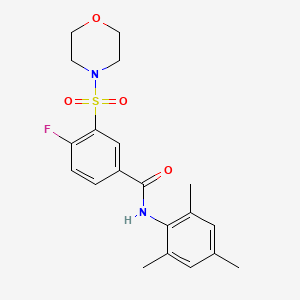![molecular formula C17H17ClN2O B5727932 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, also known as CPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which are widely used in various fields such as polymer chemistry, biotechnology, and pharmaceuticals. CPAA has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide involves the inhibition of certain enzymes and receptors in the body. Specifically, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain receptors such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide is its unique biochemical and physiological effects, which make it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation. Additionally, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has not yet been extensively studied for its potential side effects, which could limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide. One area of interest is the development of new synthesis methods that are more efficient and scalable, which could make 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide more widely available for research. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide and its potential applications in the treatment of various diseases. Another area of interest is the development of new analogs of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide that exhibit improved potency and selectivity, which could lead to the development of new drugs with unique therapeutic properties.
Synthesemethoden
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and N-(4-dimethylamino)phenylacrylamide. This reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The resulting product can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. One of the main areas of research has been its mechanism of action, which is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)16-9-7-15(8-10-16)19-17(21)11-6-13-4-3-5-14(18)12-13/h3-12H,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRBFBUJAQUSCQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)